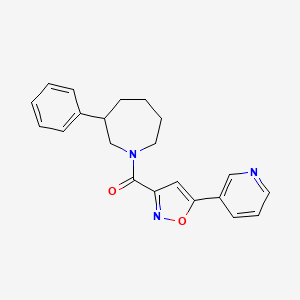![molecular formula C14H10ClF3N4O2 B2967740 1-[2-Chloro-6-(trifluoromethyl)phenyl]-3-(pyridine-4-carbonylamino)urea CAS No. 1022565-22-5](/img/structure/B2967740.png)
1-[2-Chloro-6-(trifluoromethyl)phenyl]-3-(pyridine-4-carbonylamino)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a chemical substance that is available for purchase from various chemical suppliers. It contains a trifluoromethyl group and a pyridine ring, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMPs), which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been extensively studied . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group (-CF3), a chlorine atom, and a pyridine ring . The trifluoromethyl group is a key structural motif in many agrochemical and pharmaceutical compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the trifluoromethyl group and the pyridine ring . These groups are known to influence the reactivity of the compound and can participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are likely influenced by the presence of the trifluoromethyl group and the pyridine ring . These groups can bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学的研究の応用
Structural and Synthetic Applications
Research has demonstrated the utility of 1-[2-Chloro-6-(trifluoromethyl)phenyl]-3-(pyridine-4-carbonylamino)urea and its derivatives in synthetic chemistry, particularly in the formation and study of complex molecular structures. For example, Mørkved et al. (1986) explored the synthesis of carbamoylated 2-phenylaminopyridines, highlighting the compound's role in nucleophilic reactions and the structural elucidation of reaction products using NMR spectroscopy (Mørkved, 1986). This research underscores the compound's significance in understanding and manipulating molecular architecture for synthetic applications.
Antimicrobial and Surface Activity
El-Sayed (2006) explored the antimicrobial properties and surface activity of triazole derivatives, highlighting the broader potential of related urea compounds in creating biologically active molecules. Although not directly related to this compound, this study exemplifies the diverse functionalities of urea derivatives in scientific research, particularly in developing compounds with significant biological activities (El-Sayed, 2006).
Material Science Applications
In material science, the modification of surfaces with nitrogen- and oxygen-containing groups, including those derived from urea compounds, has been studied for their impact on electrochemical performance in supercapacitors. Hulicova-Jurcakova et al. (2009) detailed how microporous activated carbon treated with urea derivatives demonstrated enhanced electrochemical performance due to the pseudocapacitance from both oxygen and nitrogen-containing functional groups (Hulicova-Jurcakova et al., 2009). This research reveals the potential of urea derivatives in improving energy storage technologies.
Biological Activity and Mechanistic Studies
The study of urea derivatives in the context of biological activity has led to insights into their potential as therapeutic agents. Feng et al. (2020) discovered 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives with significant antiproliferative effects against various cancer cell lines, highlighting the therapeutic potential of structurally related compounds (Feng et al., 2020). These findings contribute to the broader understanding of the biological applications of urea derivatives in medical research.
将来の方向性
作用機序
Target of Action
Compounds with similar structures often interact with proteins or enzymes in the body, altering their function and leading to therapeutic effects .
Mode of Action
It’s known that such compounds often work by binding to their target proteins or enzymes, thereby modulating their activity .
Biochemical Pathways
It’s common for such compounds to influence multiple pathways, depending on their targets .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, and its eventual elimination .
Result of Action
Such compounds typically exert their effects by modulating the function of their target proteins or enzymes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly impact the action of a compound .
特性
IUPAC Name |
1-[2-chloro-6-(trifluoromethyl)phenyl]-3-(pyridine-4-carbonylamino)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N4O2/c15-10-3-1-2-9(14(16,17)18)11(10)20-13(24)22-21-12(23)8-4-6-19-7-5-8/h1-7H,(H,21,23)(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYZDEIIWNGMRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)NNC(=O)C2=CC=NC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
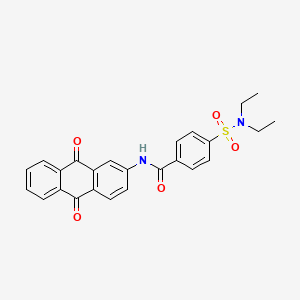
![(E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-N-(4-ethylphenyl)prop-2-enamide](/img/structure/B2967660.png)
![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2967661.png)
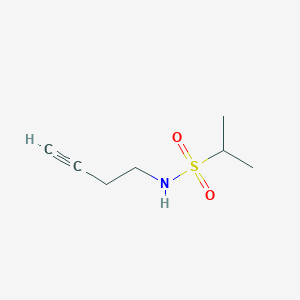
![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1h-pyrazolo[3,4-c]pyridine-3-carbaldehyde](/img/structure/B2967665.png)
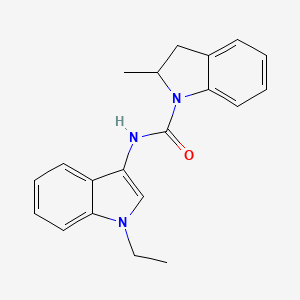
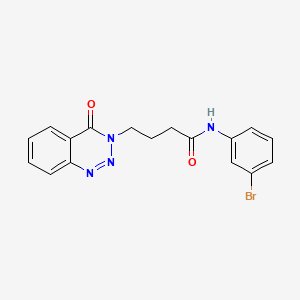
![N-(cyanomethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2967669.png)
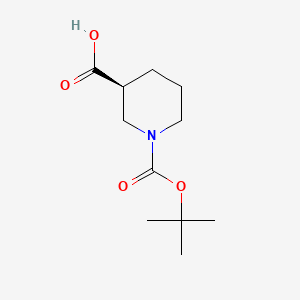
![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide](/img/structure/B2967673.png)
![2-(4-ethoxyphenyl)-1-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2967674.png)
![4-methyl-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2967675.png)
![N-[[4-[3-(Oxan-4-yl)-2-azaspiro[3.3]heptane-2-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2967676.png)
